molecular formula C22H15ClN4O4 B2418379 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903344-61-6

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2418379
CAS RN: 903344-61-6
M. Wt: 434.84
InChI Key: KCTABRDFIMDSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, also known as CNI-1493, is a small molecule drug that has shown potential as an anti-inflammatory agent. It was initially developed as a treatment for Crohn's disease, but its use has expanded to other inflammatory conditions such as rheumatoid arthritis, psoriasis, and sepsis.

Mechanism of Action

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, which is a key regulator of the immune response. NF-κB is activated in response to various stimuli such as pro-inflammatory cytokines, bacterial products, and oxidative stress. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, immune response, and cell survival. 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide blocks the activation of NF-κB by binding to a specific site on the protein, thereby preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been shown to have a broad range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the efficacy of chemotherapy. 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has also been shown to reduce the production of reactive oxygen species and to protect against oxidative stress. Furthermore, 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of antibodies.

Advantages and Limitations for Lab Experiments

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied for its anti-inflammatory properties. However, there are also limitations to its use in lab experiments. 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain consistent levels of the drug in animal models. Furthermore, the complex nature of inflammation and the immune response can make it challenging to interpret the results of experiments involving 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide.

Future Directions

There are several future directions for the study of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide. One area of research is the development of more stable analogs of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide that have a longer half-life and are more effective in vivo. Another area of research is the investigation of the potential of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide as a treatment for other inflammatory conditions such as multiple sclerosis and inflammatory bowel disease. Furthermore, the antimicrobial properties of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide warrant further investigation for the treatment of sepsis and other infectious diseases. Finally, the potential of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide as a cancer therapy, either alone or in combination with other drugs, is an area of active research.

Synthesis Methods

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 2-aminoindolizine with 3-chlorobenzoyl chloride, followed by nitration of the resulting compound and subsequent reduction of the nitro group. The final step involves the reaction of the intermediate product with 3-nitrobenzoyl chloride to yield 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has also been investigated for its potential as an immunomodulatory agent in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Furthermore, 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of sepsis.

properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-14-6-4-7-15(12-14)25-22(29)18-17-9-1-2-10-26(17)20(19(18)24)21(28)13-5-3-8-16(11-13)27(30)31/h1-12H,24H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTABRDFIMDSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

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